

# A Comparative Guide to the JAK Selectivity of MMT3-72-M2 and Filgotinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | MMT3-72-M2 |           |
| Cat. No.:            | B12368097  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for inflammatory and autoimmune diseases is continually evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. As crucial mediators of cytokine signaling, selective inhibition of JAK isoforms presents a promising strategy for therapeutic intervention while potentially minimizing off-target effects. This guide provides a detailed comparison of the JAK selectivity profiles of two such inhibitors: MMT3-72-M2, a metabolite of a gastrointestinally restricted JAK inhibitor, and filgotinib, a clinically approved JAK1-selective inhibitor.

## Data Presentation: Quantitative Comparison of JAK Inhibition

The inhibitory activity of **MMT3-72-M2** and filgotinib against the four members of the JAK family —JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized below. The data are presented as half-maximal inhibitory concentrations (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

| Compound   | JAK1 IC50<br>(nM) | JAK2 IC50<br>(nM) | JAK3 IC50<br>(nM) | TYK2 IC50<br>(nM) |
|------------|-------------------|-------------------|-------------------|-------------------|
| MMT3-72-M2 | 10.8[1][2]        | 26.3[1][2]        | 328.7[1][2]       | 91.6[1][2]        |
| Filgotinib | 10[3][4][5]       | 28[3][4][5]       | 810[3][4][5]      | 116[3][4][5]      |



#### Analysis of Selectivity:

Based on the IC50 values, both **MMT3-72-M2** and filgotinib demonstrate a preference for inhibiting JAK1 over other JAK isoforms.

- MMT3-72-M2 exhibits a 2.4-fold selectivity for JAK1 over JAK2, an 8.5-fold selectivity over TYK2, and a 30.4-fold selectivity over JAK3.
- Filgotinib shows a 2.8-fold selectivity for JAK1 over JAK2, an 11.6-fold selectivity over TYK2, and an 81-fold selectivity over JAK3.

While both compounds are potent JAK1 inhibitors, filgotinib displays a more pronounced selectivity against JAK3 compared to MMT3-72-M2. The selectivity for JAK1 is thought to be a key factor in the therapeutic efficacy of these compounds in treating inflammatory diseases, as JAK1 is involved in the signaling of numerous pro-inflammatory cytokines.[6][7][8] The inhibition of other JAK isoforms is associated with various side effects; for instance, JAK2 inhibition can lead to hematological effects, while JAK3 inhibition can result in immunosuppression.

## **Experimental Protocols: Determining JAK Inhibition**

The IC50 values presented above are typically determined through in vitro kinase assays. While the specific protocols for **MMT3-72-M2** and filgotinib may have minor variations, the general principles are consistent. Below is a representative protocol for a biochemical kinase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50%.

#### Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- ATP (Adenosine triphosphate).
- Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by the JAK enzyme).
- Test compounds (MMT3-72-M2 and filgotinib) at various concentrations.



- · Assay buffer.
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).
- Microplates (e.g., 384-well plates).
- Plate reader capable of luminescence or fluorescence detection.

#### Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor is also included.
- Reaction Mixture Preparation: The JAK enzyme and the peptide substrate are mixed in the assay buffer.
- Initiation of Reaction: The kinase reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and the test compound.
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
- Termination of Reaction and Detection: The kinase reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP generated.
- Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
   The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

# Mandatory Visualizations JAK-STAT Signaling Pathway







The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.





Click to download full resolution via product page



Caption: The JAK-STAT signaling pathway and points of inhibition by **MMT3-72-M2** and filgotinib.

## **Experimental Workflow for Determining JAK Inhibitor Selectivity**

This diagram outlines a typical workflow for assessing the selectivity of JAK inhibitors in a cellular context.





Click to download full resolution via product page

Caption: A generalized workflow for evaluating JAK inhibitor selectivity in primary cells.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. In vitro JAK kinase activity and inhibition assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Efficacy and safety of selective JAK 1 inhibitor filgotinib in active rheumatoid arthritis patients with inadequate response to methotrexate: comparative study with filgotinib and tocilizumab examined by clinical index as well as musculoskeletal ultrasound assessment (TRANSFORM study): study protocol for a randomized, open-label, parallel-group, multicenter, and non-inferiority clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the JAK Selectivity of MMT3-72-M2 and Filgotinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368097#comparing-mmt3-72-m2-and-filgotinib-jak-selectivity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com